N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is a sulfonamide derivative featuring a benzothiazole core linked to a phenyl group and a bis(allyl)sulfamoyl-substituted benzamide. Benzothiazoles are heterocyclic compounds known for their electron-withdrawing properties and applications in medicinal chemistry, including antitumor and antimicrobial activities . This compound’s structural complexity suggests utility in targeted drug design, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h3-16H,1-2,17-18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDKQHOKXTUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The benzothiazole derivative is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of Sulfamoyl Group: The phenyl-benzothiazole intermediate is reacted with diallylamine and a sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.
Substitution: The phenyl and benzothiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acids, sulfonamides.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical or industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases that play a role in cell signaling and regulation.
Pathways Involved: The compound may inhibit pathways like the MAPK/ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
Structural Flexibility vs. Activity : The allyl groups in the target compound and offer synthetic versatility (e.g., Michael additions) but may reduce metabolic stability compared to saturated alkyl chains in .
Biological Relevance : Benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The target’s benzothiazole-phenyl core may enhance DNA intercalation or enzyme binding compared to oxadiazole-based analogs .
Synthetic Challenges : Introducing the bis(allyl)sulfamoyl group requires careful control of reaction conditions to avoid polymerization of allyl groups. Methods in (e.g., reflux in basic media) could be adapted for scalable synthesis.
Biological Activity
The compound N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is a synthetic derivative of benzothiazole, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing its synthesis, biological assays, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzothiazole Ring : This can be achieved through condensation reactions involving appropriate thioketones and amines.
- Introduction of Sulfamoyl Groups : The sulfamoyl moiety is introduced via nucleophilic substitution.
- Allylation : The bis(prop-2-en-1-yl) group is added through allylic substitution reactions.
The final compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Inhibition of Bacterial Growth : The compound demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:
- Cell Viability Reduction : A significant decrease in cell viability was observed in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 8.7 |
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new antibiotics against resistant bacterial strains .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of benzothiazole derivatives against multiple cancer types. The study found that this compound exhibited potent cytotoxicity against breast and cervical cancer cells, suggesting its utility in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
